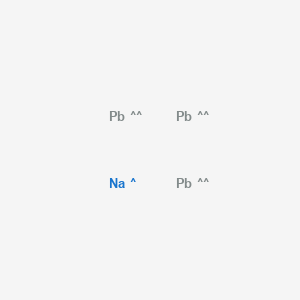
CID 71355185
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71355185” is a chemical substance registered in the PubChem database It is known for its unique properties and potential applications in various fields of science and industry
Méthodes De Préparation
The preparation of CID 71355185 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using advanced techniques to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .
Analyse Des Réactions Chimiques
CID 71355185 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often require specific catalysts and solvents to achieve the desired products. The major products formed from these reactions can vary based on the reaction conditions and reagents used .
Applications De Recherche Scientifique
CID 71355185 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be employed in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has applications in industry, such as in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of CID 71355185 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the context of its use. Detailed studies on the mechanism of action of this compound can provide insights into its potential therapeutic and industrial applications .
Comparaison Avec Des Composés Similaires
CID 71355185 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they can differ in their chemical properties and applications. For example, compounds with similar molecular structures may exhibit different reactivity or biological activity. A detailed comparison of this compound with other similar compounds can be found in specialized chemical databases and research articles .
Propriétés
Numéro CAS |
12058-62-7 |
|---|---|
Formule moléculaire |
NaPb3 |
Poids moléculaire |
6.4e+02 g/mol |
InChI |
InChI=1S/Na.3Pb |
Clé InChI |
WGHUSJUQRHEVQZ-UHFFFAOYSA-N |
SMILES canonique |
[Na].[Pb].[Pb].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


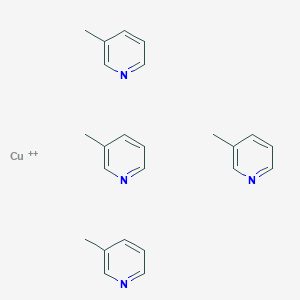
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
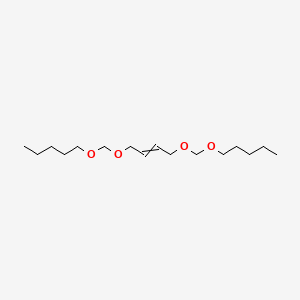
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)

![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)
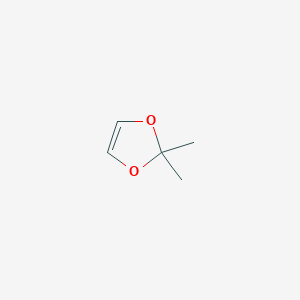
![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
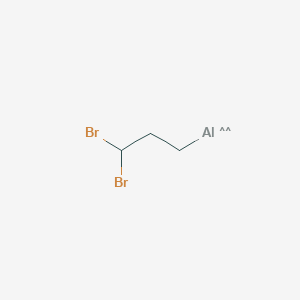
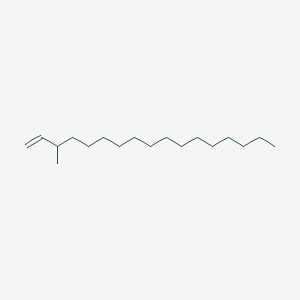


![1-Phenyl-4-[2,2,2-trichloro-1-(4-phenylphenyl)ethyl]benzene](/img/structure/B14714621.png)

